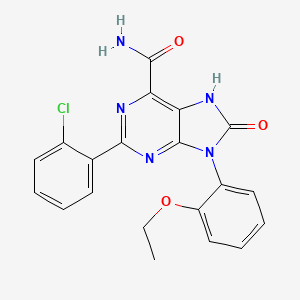

2-(2-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

The compound 2-(2-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative characterized by a bicyclic purine core substituted at positions 2 and 9 with aromatic rings. The 2-chlorophenyl group introduces electron-withdrawing effects, while the 2-ethoxyphenyl substituent contributes steric bulk and moderate lipophilicity. Such structural features are often leveraged in medicinal chemistry to modulate pharmacokinetic properties and target binding affinity.

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O3/c1-2-29-14-10-6-5-9-13(14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-7-3-4-8-12(11)21/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAZAUZRCYGPJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(2-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a derivative of purine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into key functional groups:

- Chlorophenyl group : Enhances lipophilicity and potential receptor interactions.

- Ethoxyphenyl group : May influence biological activity through electron-donating effects.

- Purine core : Central to its biological activity, particularly in relation to nucleic acid interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

-

Inhibition of Enzymatic Activity :

- The compound has been shown to inhibit specific enzymes related to cancer proliferation and inflammatory responses. For instance, it may act as an inhibitor of certain kinases involved in cell signaling pathways.

- Receptor Modulation :

-

Antioxidant Properties :

- Preliminary studies suggest that the compound exhibits antioxidant activity, which could contribute to its therapeutic effects in oxidative stress-related conditions.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced proliferation in cancer cell lines | |

| Receptor Binding | High affinity for CB1 receptors | |

| Antioxidant Activity | Scavenging of free radicals |

Case Study 1: Cancer Cell Lines

A study evaluated the effects of the compound on various cancer cell lines, including breast and lung cancer. Results indicated a significant decrease in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent. The mechanism was linked to apoptosis induction via caspase activation.

Case Study 2: Inflammatory Models

In a rodent model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests a role in modulating inflammatory responses, potentially through inhibition of NF-kB signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a comparative analysis of key analogs, emphasizing structural variations, physicochemical properties, and synthetic methodologies.

Structural and Molecular Comparisons

Key Observations

Substituent Effects on Physicochemical Properties: Halogen vs. Alkyl Groups: Chlorine (as in the target compound) and bromine (e.g., ) increase molecular weight and lipophilicity compared to methyl or methoxy groups. This impacts bioavailability and metabolic stability. Ethoxy vs. Positional Isomerism: Substituent position (e.g., 2-chlorophenyl vs. 4-fluorophenyl ) alters electronic effects and steric accessibility.

Synthetic Methodologies: The synthesis of related purine derivatives often involves S-alkylation reactions, as demonstrated in the preparation of 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide derivatives using phenyl isothiocyanate and diaminomaleonitrile in THF . Similar strategies may apply to the target compound.

Commercial Availability :

- Analogs like 9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 900010-96-0) are commercially available at research-scale quantities (purity ≥90%), priced at $574–$850 per 1–25 mg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.